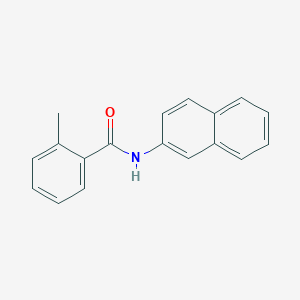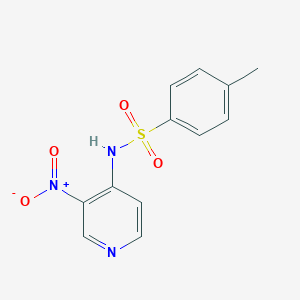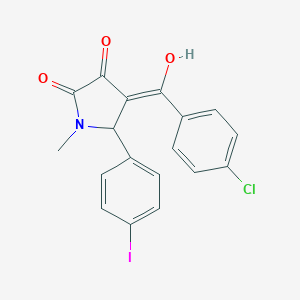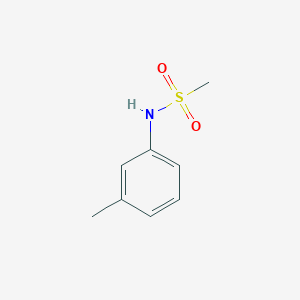![molecular formula C19H19N3O5S B240972 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has various biochemical and physiological effects, including its ability to inhibit cancer cell growth, reduce inflammation, and inhibit the activity of certain enzymes and proteins. This compound has also shown antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide in lab experiments include its potential as a chemotherapeutic agent and its anti-inflammatory properties. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide include further studies on its potential as a chemotherapeutic agent, its anti-inflammatory properties, and its potential as an antibacterial and antifungal agent. Additionally, studies could focus on the development of new synthesis methods and the optimization of current methods. Further studies could also investigate the potential side effects of this compound and its potential use in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
The synthesis of 3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has been achieved through various methods, including the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine in the presence of a base. Other methods include the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride followed by the reaction with 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine.
Scientific Research Applications
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that this compound inhibits the growth of cancer cells and has potential as a chemotherapeutic agent. Additionally, this compound has shown anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
properties
Product Name |
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
|---|---|
Molecular Formula |
C19H19N3O5S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C19H19N3O5S/c1-24-13-7-5-11(6-8-13)17-20-19(28-22-17)21-18(23)12-9-14(25-2)16(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,21,22,23) |
InChI Key |
MXJXGNOEPZSTPG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)


![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)


![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)

